Azelastine-13C-d3 (hydrochloride)
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Overview
Description
- Azelastine-13C-d3 (hydrochloride) is a deuterium-labeled derivative of Azelastine hydrochloride.
- It belongs to the class of antihistamines and acts as a potent and selective histamine 1 (H1) receptor antagonist.
- Commonly used for allergic rhinitis, asthma, diabetic hyperlipidemia, and even research related to SARS-CoV-2 .
Preparation Methods
- The synthetic route for Azelastine-13C-d3 involves introducing deuterium at specific positions in the molecule.
- Industrial production methods typically use labeled precursors or specialized synthetic pathways.
Chemical Reactions Analysis
- Azelastine-13C-d3 can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include deuterated equivalents of common organic reagents (e.g., deuterated acids, bases, and solvents).
- Major products depend on the specific reaction conditions and the position of deuterium incorporation.
Scientific Research Applications
Chemistry: Used as a tracer in drug development studies due to its deuterium label.
Biology: Investigated for its effects on histamine signaling regulation in nasal epithelial cells.
Medicine: Studied for allergic rhinitis and asthma treatment.
Industry: Potential applications in drug metabolism studies and pharmacokinetics.
Mechanism of Action
- Azelastine-13C-d3 competes with histamine for binding to H1 receptors.
- By blocking H1 receptors, it reduces allergic responses, such as nasal congestion and itching.
- The exact molecular targets and pathways involved are still an active area of research.
Comparison with Similar Compounds
- Azelastine-13C-d3’s uniqueness lies in its deuterium label, which allows precise quantification.
- Similar compounds include non-labeled Azelastine hydrochloride and other antihistamines.
Properties
Molecular Formula |
C22H25Cl2N3O |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[1-(trideuterio(113C)methyl)azepan-4-yl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H/i1+1D3; |
InChI Key |
YEJAJYAHJQIWNU-SPZGMPHYSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |
Canonical SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |
Origin of Product |
United States |
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